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Compound of Interest

4-hydroxy-2-oxo-2H-chromene-3-
Compound Name:
carbaldehyde

Cat. No.: B1449596

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-hydroxy-2-oxo-
2H-chromene-3-carbaldehyde

Abstract

4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, also widely known as 4-hydroxy-3-
formylcoumarin, is a pivotal heterocyclic aldehyde that serves as a versatile scaffold in
synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a
coumarin core functionalized with both a reactive aldehyde and an acidic hydroxyl group,
imparts a rich and diverse chemical reactivity. This guide provides a comprehensive
examination of its chemical and physical properties, established synthesis protocols, and its
extensive utility as a precursor for a wide array of more complex heterocyclic systems. We
delve into the mechanistic underpinnings of its key reactions, including the Vilsmeier-Haack
synthesis and Knoevenagel condensations, providing field-proven experimental protocols. This
document is intended for researchers, medicinal chemists, and drug development
professionals seeking to leverage the unique chemical attributes of this compound for the
design and synthesis of novel therapeutic agents and functional materials.

Introduction and Nomenclature

The coumarin (2H-chromen-2-one) nucleus is a privileged scaffold found in numerous natural
products and synthetic molecules of significant biological importance. Within this class, 4-
hydroxy-2-oxo-2H-chromene-3-carbaldehyde stands out as a particularly valuable synthetic
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intermediate.[1] Its structure combines the characteristic lactone of the coumarin ring with two
key functional groups at adjacent positions: a nucleophilic 4-hydroxyl group and an electrophilic
3-formyl (aldehyde) group. This arrangement facilitates a variety of cyclization and
condensation reactions, making it a foundational building block for constructing fused
heterocyclic systems.[2] Its derivatives have been investigated for a range of therapeutic
properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][3]

Compound Identification

For clarity and precision in research and documentation, the compound is identified by several
systematic names and registry numbers.

Identifier Value

Systematic IUPAC Name 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

] 4-Hydroxy-3-formylcoumarin, 3-Formyl-4-
Alternative Names )
hydroxycoumarin

CAS Number 51751-34-9[1][4][5]

Molecular Formula C10H604[1][5]

Molecular Weight 190.15 g/mol [1][4]

InChl Key WNIIGYLAWCFYOW-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties
Physicochemical Data

The physical properties of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde are characteristic
of a polar, aromatic organic solid.
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Property Value /| Description
Appearance Pale yellow to light brown solid[3]
Melting Point 138-140 °CJ6]

Boiling Point (Predicted) 405.1 £ 45.0 °C[6]

Density (Predicted) 1.630 + 0.06 g/cm3[6]

Acidity (pKa, Predicted) 4.50 £+ 1.00[6]

The acidity of the 4-hydroxyl group is a defining feature, influenced by the electron-withdrawing
nature of the adjacent carbonyl groups and the delocalization of the resulting conjugate base.
Studies on various hydroxycoumarins confirm that the position of the hydroxyl group
dramatically impacts acidity due to effects of electron delocalization and solvent-solute
interactions.[7][8]

Tautomerism

A critical aspect of the compound's structure and reactivity is its existence in multiple
tautomeric forms. The predominant equilibrium is between the 4-hydroxy-coumarin form and
the 2-hydroxy-chromone form. This keto-enol tautomerism influences which atoms act as
nucleophiles or electrophiles in different chemical environments.[3]

4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde (Keto Formj r,4-dihydr0xy-ZH-chromene-3-carbaldehyde (Enol Form)
Equilibrium

»
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<
%
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Caption: Keto-enol tautomerism of 4-hydroxy-3-formylcoumarin.

Spectroscopic Analysis
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While specific spectra require empirical measurement, the expected spectroscopic signatures
can be predicted from the molecular structure:

'H NMR: Signals for the four aromatic protons on the benzene ring, a characteristic singlet
for the aldehyde proton (6 9.5-10.5 ppm), and a broad singlet for the enolic hydroxyl proton.

e 13C NMR: Resonances for ten carbon atoms, including signals for the aldehyde carbonyl (&
~190 ppm), the lactone carbonyl (6 ~160 ppm), and carbons of the aromatic and heterocyclic
rings.

« Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H stretching (broad, ~3200
cm~1), C=0 stretching of the aldehyde (~1670 cm~1), C=0 stretching of the lactone (~1720
cm~1), and C=C stretching of the aromatic ring (~1600 cm~1).

e Mass Spectrometry: A molecular ion peak (M+) corresponding to its molecular weight of
190.15 g/maol .

Synthesis Methodologies

The most prevalent and efficient synthesis of 4-hydroxy-2-oxo-2H-chromene-3-
carbaldehyde is achieved through the formylation of the readily available 4-hydroxycoumarin.

Primary Route: Vilsmeier-Haack Formylation

This reaction is the cornerstone for producing the title compound.[2][9] The Vilsmeier-Haack
reaction utilizes a pre-formed Vilsmeier reagent, an electrophilic iminium species, to formylate
an electron-rich aromatic ring.[10][11] 4-hydroxycoumarin is an ideal substrate due to the high
electron density at the C3 position, which is activated by the 4-hydroxyl group.
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Caption: Workflow for Vilsmeier-Haack synthesis of the title compound.

Experimental Protocol: Vilsmeier-Haack Formylation

+ Rationale: This protocol is designed for robust and scalable synthesis. Phosphorus
oxychloride (POCIs) is used to activate N,N-dimethylformamide (DMF), creating the
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electrophilic Vilsmeier reagent in situ. The reaction is performed under anhydrous conditions

to prevent premature quenching of the reactive intermediates.

Materials:

o

[e]

o

[¢]

o

4-Hydroxycoumarin (1.0 eq)
N,N-Dimethylformamide (DMF) (3.0 eq)
Phosphorus oxychloride (POCIs) (2.0 eq)
Ice bath

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

o

In a round-bottom flask, cool DMF in an ice bath to 0 °C.

Slowly add POCIs dropwise to the cooled DMF with constant stirring. Causality: This
exothermic reaction forms the Vilsmeier reagent. Slow addition prevents a dangerous
temperature spike.

After the addition is complete, remove the ice bath and allow the mixture to stir at room
temperature for 30 minutes.

Add 4-hydroxycoumarin to the flask.

Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring progress by
Thin Layer Chromatography (TLC).

After completion, cool the mixture and pour it carefully onto crushed ice. Trustworthiness:
This step hydrolyzes the intermediate iminium salt to the final aldehyde product and
guenches any remaining reactive reagents.

The resulting solid precipitate is collected by vacuum filtration.

Wash the solid with cold water until the filtrate is neutral.
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o Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure
compound.

Alternative Route: Microwave-Assisted Synthesis

An alternative method utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid under
microwave irradiation.[4] This approach aligns with green chemistry principles by often
reducing reaction times and solvent usage.

Experimental Protocol: Microwave-Assisted Synthesis[4]

o Rationale: Microwave energy accelerates the reaction, providing a rapid synthesis route.
Trifluoroacetic acid serves as both the solvent and catalyst.

e Materials:
o 4-Hydroxycoumarin (1 mmol)
o Hexamethylenetetramine (HMTA) (3 mmol)
o Trifluoroacetic acid (10 mL)
o Microwave reactor

e Procedure:

o

Dissolve 4-hydroxycoumarin and HMTA in trifluoroacetic acid in a microwave-safe vessel.

o Subject the mixture to microwave irradiation at 800 W for 3 minutes with gentle stirring.

o Monitor the reaction by TLC.

o After completion, treat the mixture with a hot 50% v/v sulfuric acid solution and reflux for
30 minutes. Causality: This acidic workup hydrolyzes the intermediate to release the
aldehyde.

o Extract the product with ethyl acetate.
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o Evaporate the solvent to yield the crude product, which can be purified by recrystallization.

[4]

Chemical Reactivity and Synthetic Utility

The dual functionality of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde makes it an
exceptionally versatile reagent. The aldehyde group is a prime site for condensation and
derivatization, while the enolic hydroxyl group and the coumarin ring system allow for further
structural elaboration.

Reactions at the Aldehyde Group: Knoevenagel
Condensation

The Knoevenagel condensation is a cornerstone reaction of this molecule, involving the
reaction of the aldehyde with an "active methylene" compound (a compound with a CHz group
flanked by two electron-withdrawing groups) in the presence of a weak base catalyst.[12][13]
This reaction is a powerful tool for C-C bond formation.[13]
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Caption: General mechanism of the Knoevenagel condensation.
General Protocol: Knoevenagel Condensation[14]

» Rationale: This protocol uses a catalytic amount of a weak base (like piperidine) to
deprotonate the active methylene compound, generating a nucleophilic carbanion without
causing self-condensation of the aldehyde.[12] Refluxing in a suitable solvent like ethanol

drives the reaction to completion.

o Materials:
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[e]

4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde (1.0 eq)

o

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.1 eq)

[¢]

Piperidine or Pyridine (catalytic amount, ~0.1 eq)

o

Ethanol (solvent)

e Procedure:

o Dissolve the aldehyde and the active methylene compound in ethanol in a round-bottom
flask.

o Add a catalytic amount of piperidine to the solution.

o Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.

o Upon completion, cool the reaction mixture to room temperature.

o The product often precipitates from the solution and can be collected by filtration.

o Wash the solid with cold ethanol to remove residual catalyst and starting materials.

o If necessary, the product can be further purified by recrystallization.

Role as a Precursor in Heterocyclic Synthesis

The true synthetic power of this molecule is realized in its use as a precursor for complex,
fused heterocyclic systems. By engaging both the aldehyde and hydroxyl functionalities,
chemists can construct novel ring systems with potential biological activities.

o Synthesis of Chromeno[4,3-b]quinolines: An unexpected reaction with aryl isocyanides
converts 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (a derivative of the title compound)
into chromeno[4,3-b]quinolin-6-ones.[15]

o Synthesis of Chromenopyridines: Condensation reactions with compounds like chroman-2,4-
dione can yield complex pentacyclic chromenopyridine structures.[16]
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e Multicomponent Reactions (MCRs): The compound is an ideal substrate for MCRs. For
instance, a one-pot reaction with an aromatic aldehyde and malononitrile can lead to the
formation of various 2-amino-4H-chromene derivatives, which are themselves biologically

4-Hydroxycoumarin

Vilsmeier-Haack
Formylation

interesting scaffolds.[17][18]

4-hydroxy-2-oxo-2H-chromene-

3-carbaldehyde

Synthetic 'iransformatio\l\
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|

\
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Resultmg Scaffolds
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Caption: Synthetic utility workflow of the title compound.

Applications in Drug Discovery

The coumarin scaffold is a mainstay in medicinal chemistry, and derivatives of 4-hydroxy-2-
oxo-2H-chromene-3-carbaldehyde are no exception. The ability to easily generate diverse
libraries of related compounds makes it an attractive starting point for drug discovery
campaigns.
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e Anticancer Activity: The core structure has been incorporated into novel compounds
evaluated for their antitumor properties.[3] For example, some chromene sulfonamide
hybrids have been designed as aromatase inhibitors and apoptosis enhancers for cancer
therapy.[17]

» Anti-inflammatory and Antioxidant Properties: The phenolic hydroxyl group suggests
potential for radical scavenging and antioxidant activity.[1] Furthermore, related chromone
structures are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase
(LOX), which are key targets in inflammation.[19]

e Enzyme Inhibition: The scaffold is used to design inhibitors for various enzymes. For
instance, chromene derivatives have been synthesized and tested as inhibitors of aldose
reductase, an enzyme implicated in diabetic complications.[17]

Conclusion

4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde is a compound of significant strategic
importance in modern organic synthesis. Its straightforward preparation via the Vilsmeier-
Haack reaction, combined with the versatile reactivity of its adjacent hydroxyl and aldehyde
groups, provides a robust platform for molecular innovation. Its proven utility as a precursor for
diverse and complex heterocyclic scaffolds solidifies its role as a key building block for
researchers in medicinal chemistry, drug discovery, and materials science. A thorough
understanding of its chemical properties, tautomeric nature, and reaction mechanisms is
essential for any scientist aiming to exploit its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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